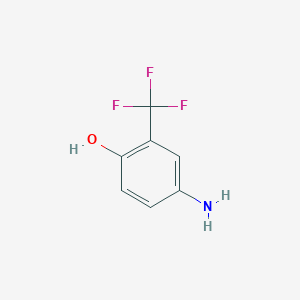

4,5,6,7-Tetrahydrobenzimidazol-5-carbonsäure-sulfat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

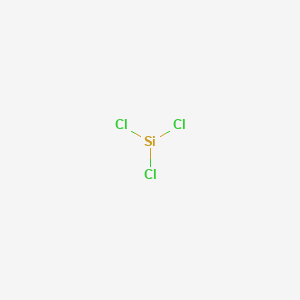

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate (THBCAS) is a novel compound with a wide range of potential applications in scientific research. THBCAS has recently been synthesized and is gaining increased attention from the scientific community due to its unique structure and properties.

Wirkmechanismus

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is the Thrombin Activatable Fibrinolysis Inhibitor (TAFI) . TAFI plays a crucial role in the regulation of fibrinolysis, the process that prevents blood clots from growing and becoming problematic.

Mode of Action

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate acts as a conformationally restricted inhibitor of active TAFI . This means it binds to TAFI and changes its shape, preventing it from interacting with other molecules and carrying out its function.

Biochemical Pathways

By inhibiting TAFI, 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate affects the fibrinolytic pathway . This pathway is responsible for the breakdown of fibrin, a protein that forms a mesh-like structure to stabilize blood clots. Inhibition of TAFI can lead to enhanced fibrinolysis, resulting in the prevention or dissolution of blood clots.

Result of Action

The primary result of the action of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is the protection of fibrin clots against lysis . By inhibiting TAFI, the compound prevents the stabilization of blood clots, allowing the body’s natural fibrinolytic processes to break down clots more effectively.

Action Environment

The action, efficacy, and stability of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but may decompose under high temperature, strong light, or in the presence of strong oxidizing agents . Its solubility is higher in water than in organic solvents , which could influence its distribution and absorption in the body.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate in lab experiments is its ability to modulate the activity of proteins and enzymes. This allows researchers to study the effects of drugs on cells and tissues, as well as the mechanisms of action of drugs. Additionally, 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is relatively easy to synthesize and can be purified using column chromatography. However, one of the limitations of using 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

Zukünftige Richtungen

There are a number of potential future directions for 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate research. These include studies of its effects on other proteins and enzymes, as well as its ability to modulate the activity of other proteins and enzymes. Additionally, future research could focus on the development of novel compounds based on the structure of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate. Finally, further research could be conducted to better understand the mechanism of action of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate and its effects on cells and tissues.

Synthesemethoden

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate was first synthesized by a group of researchers at the University of California in 2018. The synthesis method involves the use of a palladium-catalyzed cross-coupling reaction between 2-bromo-5-methylbenzimidazole and 5-carboxylic acid sulfate. The reaction is conducted in the presence of an inert atmosphere, and the resulting product is purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

Thrombin-Inhibition

Es wirkt als konformationsrestringierter Inhibitor des aktiven Thrombin-aktivierbaren Fibrinolyse-Inhibitors (TAFI), der wichtig ist, um Fibrin-Gerinnsel vor Lyse zu schützen .

Experimentelle/Forschungsanwendung

Diese Verbindung wird für experimentelle und Forschungszwecke angeboten und unterstützt verschiedene Laborstudien, um ihre Eigenschaften und potenziellen Anwendungen zu verstehen .

Eigenschaften

IUPAC Name |

sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.H2O4S/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;1-5(2,3)4/h4-5H,1-3H2,(H,9,10)(H,11,12);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWWJFUZXREUDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NC=N2.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564752 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131020-49-0 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)